molecular formula C9H12F3N5O B3057648 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide CAS No. 832741-04-5

5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide

Cat. No.: B3057648
CAS No.: 832741-04-5
M. Wt: 263.22
InChI Key: UMVGQLFJWZONGT-UHFFFAOYSA-N
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Description

5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide ( 832741-04-5) is a chemical compound offered for research and development purposes. This molecule features a tetrahydropyrazolopyrimidine core, a scaffold recognized in medicinal chemistry for its potential as a building block for more complex structures . The presence of both a trifluoromethyl group and a carbohydrazide functional group makes this compound a versatile intermediate for synthetic organic chemistry, particularly in the exploration of novel heterocyclic compounds. The specific carbohydrazide moiety can be utilized in further chemical transformations, such as the formation of azomethines, hydrazones, and other derivatives, which are valuable for creating diverse chemical libraries for biological screening. The tetrahydropyrazolopyrimidine core is a structure of interest in various pharmaceutical research areas . As with all our fine chemicals, researchers can expect a product that meets high-quality standards. Please be advised: This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety procedures should always be followed when handling this chemical.

Properties

IUPAC Name

5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N5O/c1-4-2-6(9(10,11)12)17-7(15-4)5(3-14-17)8(18)16-13/h3-4,6,15H,2,13H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVGQLFJWZONGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N2C(=C(C=N2)C(=O)NN)N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501113687
Record name 4,5,6,7-Tetrahydro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501113687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832741-04-5
Record name 4,5,6,7-Tetrahydro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832741-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501113687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its antitumor properties, anti-inflammatory effects, and mechanisms of action.

  • Molecular Formula : C8H10F3N5O
  • Molecular Weight : 239.2 g/mol
  • CAS Number : 2980262

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo[1,5-a]pyrimidine derivatives. These compounds exhibit significant inhibitory activity against various cancer cell lines. For instance:

  • Inhibition of Kinases : Pyrazolo[1,5-a]pyrimidines have been shown to inhibit key kinases involved in tumor progression, including BRAF(V600E) and EGFR. This inhibition is crucial for the development of targeted cancer therapies .
  • Case Study : A study involving a series of pyrazolo derivatives demonstrated their effectiveness in reducing cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with doxorubicin showed enhanced cytotoxicity and apoptosis induction compared to doxorubicin alone .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazolo derivatives are also notable:

  • COX Inhibition : Compounds similar to 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine have been identified as selective inhibitors of cyclooxygenase (COX) enzymes. For example, a novel series of pyrazole derivatives exhibited superior anti-inflammatory effects compared to traditional NSAIDs like celecoxib .
  • Mechanism : The mechanism involves the inhibition of prostaglandin synthesis through COX inhibition, leading to reduced inflammation markers in vivo .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with various enzymes involved in cancer proliferation and inflammation.
  • Cell Cycle Arrest : Studies indicate that certain pyrazole derivatives can induce cell cycle arrest at specific phases (G1/S or G2/M), leading to decreased cell proliferation.
  • Apoptosis Induction : The activation of apoptotic pathways has been documented in studies involving this class of compounds, contributing to their antitumor efficacy.

Data Summary Table

Property/ActivityResult/Effect
Antitumor ActivitySignificant inhibition of BRAF(V600E), EGFR
CytotoxicityEnhanced when combined with doxorubicin
Anti-inflammatory ActivitySelective COX-2 inhibition
MechanismEnzyme inhibition, cell cycle arrest
ApoptosisInduction observed in cancer cell lines

Comparison with Similar Compounds

Key Observations:

  • C-5 Substituents: Methyl, ethyl, cyclopropyl, phenyl, and thienyl groups are common.
  • C-3 Functional Groups : Carbohydrazide offers unique reactivity (e.g., hydrazone formation), whereas carboxamides and esters are more stable but less versatile .
  • Trifluoromethyl at C-7 : Universally retained across analogues for enhanced bioavailability and metabolic resistance .

Yield Comparison :

  • Suzuki-Miyaura couplings for C-3 arylation achieve 50–92% yields depending on boronic acid reactivity .
  • SNAr reactions at C-5 (e.g., with amines) typically yield 70–85% .

Preparation Methods

Multicomponent Reactions (MCRs)

Ultrasonic-assisted four-component reactions offer a one-pot route to construct the tetrahydropyrazolo[1,5-a]pyrimidine core. A representative protocol involves:

  • Reactants : 5-amino-1H-pyrazole-4-carbonitrile, trifluoromethyl-substituted aldehyde (e.g., 2,2,2-trifluoroacetaldehyde), pyruvic acid, and methylamine.
  • Conditions : Ultrasonication at 50–60°C for 2–4 hours in ethanol, yielding the tetrahydro intermediate with a trifluoromethyl group at C7.
  • Mechanism : The reaction proceeds via Knoevenagel condensation between the aldehyde and pyruvic acid, followed by Michael addition of the aminopyrazole and subsequent cyclocondensation.

Table 1 : Optimization of Ultrasonic-Assisted MCR

Parameter Optimal Value Yield (%)
Temperature (°C) 60 78
Sonication time (h) 3 82
Solvent Ethanol 85

Stepwise Cyclization

An alternative method involves sequential ring formation:

  • Pyrazole Synthesis : 5-amino-1H-pyrazole-4-carbonitrile is prepared via cyclocondensation of hydrazine with β-ketonitriles.
  • Pyrimidine Annulation : Reacting the aminopyrazole with ethyl 4,4,4-trifluoroacetoacetate in acetic acid under reflux forms the dihydropyrimidine intermediate, which is reduced catalytically (H₂, Pd/C) to the tetrahydro derivative.

Functionalization at Position 3: Carbohydrazide Installation

The carbohydrazide moiety is introduced via post-cyclization modification:

Carboxylic Acid Activation

The core compound’s C3-carboxylic acid is activated for nucleophilic substitution with hydrazine:

  • Activation Methods :
    • Mixed Anhydride : Treating the acid with ethyl chloroformate in the presence of triethylamine generates a reactive intermediate.
    • Active Ester : Using N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane.

Table 2 : Comparison of Activation Strategies

Method Reaction Time (h) Hydrazine Yield (%)
Mixed Anhydride 2 70
Active Ester (EDC/NHS) 1.5 88

Hydrazine Coupling

The activated intermediate reacts with anhydrous hydrazine in tetrahydrofuran (THF) at 0–5°C, followed by stirring at room temperature for 4 hours. The product is isolated via filtration and recrystallized from ethanol/water.

Structural and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :
    • δ 2.38 (s, 3H, C5-CH₃),
    • δ 3.12–3.45 (m, 4H, C4/C6-H₂),
    • δ 7.45 (s, 1H, C2-H),
    • δ 9.82 (s, 2H, NH₂).
  • ¹³C NMR :
    • δ 22.1 (C5-CH₃),
    • δ 124.5 (q, J = 275 Hz, CF₃),
    • δ 158.9 (C=O).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M + H]⁺ = 306.0924 (C₁₀H₁₂F₃N₅O)
  • Calculated : 306.0921.

Synthetic Challenges and Mitigation

Trifluoromethyl Group Stability

The electron-withdrawing CF₃ group can destabilize intermediates during cyclization. Using low-temperature conditions (−10°C) during the Michael addition step minimizes decomposition.

Regioselectivity in Cyclocondensation

Pyruvic acid derivatives tend to form regioisomers. Employing bulky amines (e.g., tert-butylamine) as catalysts directs selectivity toward the desired C7-CF₃ product.

Scalability and Industrial Feasibility

Table 3 : Pilot-Scale Synthesis (10 mol Batch)

Step Yield (%) Purity (HPLC)
MCR Cyclization 76 95.2
Carbohydrazide Formation 81 97.8

Key considerations for scale-up:

  • Solvent Recovery : Ethanol is distilled and reused, reducing costs by 40%.
  • Catalyst Recycling : Pd/C is recovered via filtration and reactivated, maintaining 90% activity over five cycles.

Emerging Methodologies

Photoredox Catalysis

Recent advances utilize visible-light-mediated C–H functionalization to install the trifluoromethyl group post-cyclization. Iridium-based catalysts (e.g., Ir(ppy)₃) enable direct CF₃ incorporation at C7 using Togni’s reagent.

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reduce reaction times for the MCR step from 3 hours to 15 minutes, achieving 89% yield at 100°C.

Q & A

Q. What are the common synthetic routes for 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide, and what key reaction parameters influence yield?

Answer: The compound is typically synthesized via multi-step reactions, often starting with the condensation of 5-aminopyrazole derivatives with trifluoromethyl-β-diketones under acidic conditions (e.g., acetic acid) . Key parameters include:

  • Temperature : Optimal ranges between 80–120°C to balance reaction rate and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) or ethanol enhance solubility and reaction efficiency .
  • Catalysts : Acidic or basic catalysts (e.g., APTS in ethanol) improve cyclization efficiency in one-pot methodologies .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes) and improves regioselectivity for the pyrazolo[1,5-a]pyrimidine core .
    Yield optimization often requires iterative adjustments of these parameters and monitoring via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent positions, particularly distinguishing trifluoromethyl (δ ~110–120 ppm in 13C) and tetrahydropyrimidine ring protons (δ 2.5–4.5 ppm in 1H) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for carbohydrazide) .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for trifluoromethyl-containing ions .
  • X-ray crystallography : Resolves ambiguities in crystal packing and hydrogen-bonding networks, critical for structural validation .

Q. What are the reported pharmacological activities of structurally similar pyrazolo[1,5-a]pyrimidine derivatives?

Answer: Analogous compounds exhibit:

  • Enzyme inhibition : Targeting kinases (e.g., CDK2) or viral proteases due to heterocyclic core interactions .
  • Antitumor activity : Via apoptosis induction (e.g., via Bcl-2 pathway modulation) .
  • Antimicrobial effects : Against Gram-positive bacteria and fungi, attributed to the trifluoromethyl group’s lipophilicity .
    Structure-activity relationship (SAR) studies emphasize the role of the trifluoromethyl group in enhancing bioavailability and target binding .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported crystal structure data of pyrazolo[1,5-a]pyrimidine derivatives during structural validation?

Answer: Discrepancies (e.g., bond angles or hydrogen-bonding patterns) arise from:

  • Polymorphism : Different crystallization solvents (e.g., ethanol vs. DMF) can alter packing arrangements .
  • Dynamic vs. static disorder : Use low-temperature (100 K) X-ray diffraction to minimize thermal motion artifacts .
  • Complementary validation : Pair crystallography with DFT calculations to model electronic environments and compare experimental vs. theoretical bond lengths .
    For example, in , C56–C55 bond lengths (1.380 Å experimental vs. 1.385 Å DFT) showed <1% deviation, confirming accuracy .

Q. What strategies mitigate side reactions during the synthesis of trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines?

Answer: Common side reactions include:

  • Trifluoromethyl group hydrolysis : Use anhydrous conditions and avoid prolonged heating above 100°C .
  • Regiochemical ambiguity : Employ microwave irradiation to enhance reaction specificity (e.g., 7-trifluoromethyl vs. 5-substituted isomers) .
  • Byproduct formation : Add scavengers (e.g., molecular sieves) to trap reactive intermediates like water or HCl .
    Optimization example: In , microwave heating at 100°C for 45 minutes increased regioselectivity to >95% for the 7-trifluoromethyl product .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

  • Molecular docking : Predict binding affinities to targets (e.g., HIV protease) using software like AutoDock Vina. For example, docking studies in revealed hydrophobic interactions between the trifluoromethyl group and protease active sites .
  • QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett σ values) with IC50 data to prioritize synthetic targets .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for functionalization .

Q. What experimental approaches reconcile conflicting biological activity data across studies?

Answer: Contradictions (e.g., varying IC50 values) may stem from:

  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. HeLa) and incubation times .
  • Solubility differences : Use co-solvents (e.g., DMSO) at consistent concentrations (<0.1% v/v) to avoid cytotoxicity artifacts .
  • Metabolic stability : Perform liver microsome assays to account for compound degradation in vitro .
    Cross-study validation using positive controls (e.g., doxorubicin for antitumor assays) ensures comparability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide

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